molecular formula C8H7N3O3S B1421945 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide CAS No. 1251925-27-5

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Cat. No. B1421945
CAS RN: 1251925-27-5
M. Wt: 225.23 g/mol
InChI Key: XJMGHMIJGXVKOL-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a chemical compound with the molecular formula C8H7N3O3S . It has a molecular weight of 225.23 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is 1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a solid at room temperature . .

Scientific Research Applications

  • Tautomerism and Chemical Properties :

    • A study on the tautomerism of side-chain derivatives of n-heterocycles, including 2-oxo-1,2-dihydroquinoxaline, highlighted the existence of tautomeric equilibria and the relationship between NMR parameters and tautomeric structures (Mondelli & Merlini, 1966).
    • Another research on the tautomer ratios between hydrazone imine and diazenylenamine forms in 3-(arylhydrazono)methyl-2-oxo-1,2-dihydroquinoxalines provided insights into the tautomeric behavior in different media (Kurasawa et al., 1996).
  • Synthesis and Structural Analysis :

    • A study described a one-pot synthesis of 3-Oxo-3,4-dihydroquinoxalines bearing a sulfonamide or an amide group, showing the versatility of these compounds in chemical synthesis (Alizadeh et al., 2008).
    • Research on 2-oxoquinoline-6-sulfonamides as thiazide-like diuretics involved the synthesis of novel compounds and a study of their structure-activity relationships, highlighting their potential in drug development (Zubkov et al., 2012).
  • Antimicrobial and Antioxidant Activities :

    • The synthesis and antimicrobial activity of quinoxalinesulfonyl derivatives were explored, showing broad-spectrum activity against bacterial strains (Obafemi & Akinpelu, 2005).
    • A study on the antioxidant activity of newly prepared symmetrically azo dyes derived from sulfa drugs, including compounds related to 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide, highlighted their potential as antioxidants (Muhammad-Ali et al., 2019).
  • Photodegradation and Environmental Impact :

    • Research on the photodegradation of sulfaquinoxaline byproducts in water under solar light irradiation provided insights into the environmental impact and behavior of these compounds (Le Fur et al., 2013).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-oxo-1H-quinoxaline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGHMIJGXVKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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